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Compound of Interest

Compound Name:
5-Chloro-2-methylthiazolo[4,5-

b]pyridine

CAS No.: 118872-73-4

Cat. No.: B2901426

Get Quote

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Part 1: Executive Summary & Chemical Identity
5-Chloro-2-methylthiazolo[4,5-b]pyridine is a critical bicyclic heteroaromatic scaffold used

extensively in the development of kinase inhibitors, antimicrobial agents, and purine

bioisosteres. Distinguished by its fused thiazole-pyridine core, this compound offers a rigid,

planar geometry ideal for ATP-competitive binding in enzyme pockets. Its C-5 chlorine

substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions

(Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library diversification.
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Parameter Technical Specification

Chemical Name 5-Chloro-2-methylthiazolo[4,5-b]pyridine

CAS Number 118872-73-4

Molecular Formula C₇H₅ClN₂S

Molecular Weight 184.65 g/mol

Exact Mass 183.9862

SMILES CC1=NC2=NC(Cl)=CC=C2S1

Appearance Off-white to pale yellow crystalline solid

Melting Point 142–145 °C (Lit.)[1][2]

Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble

in water

Critical Note on Isomerism: Researchers must distinguish this compound from its isomer, 5-

Chloro-2-methylthiazolo[5,4-b]pyridine (CAS 109202-21-3). The [4,5-b] isomer described here

features the sulfur atom oriented towards the pyridine nitrogen (position 1 relative to the fusion),

affecting hydrogen bond acceptor capabilities and metabolic stability.

Part 2: Synthesis & Manufacturing Protocols
The synthesis of 5-Chloro-2-methylthiazolo[4,5-b]pyridine requires precise control over

regioselectivity to ensure the correct [4,5-b] ring fusion. The most robust, self-validating

protocol involves the cyclization of ortho-haloaminopyridines or aminopyridinethiols.

Method A: The Thioamide Cyclization Route (High
Fidelity)
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This method is preferred for its operational simplicity and high regiocontrol, utilizing a copper-

catalyzed intramolecular C-S bond formation.

Reagents & Materials
Starting Material: 6-Chloro-3-iodopyridin-2-amine[3]

Reagents: Acetyl chloride (or Acetic Anhydride), Sodium Sulfide (Na₂S) or Potassium

thioacetate, CuI (Copper Iodide), 1,10-Phenanthroline.

Solvent: Anhydrous DMF or Toluene.

Step-by-Step Protocol
Acylation (Precursor Formation):

Dissolve 6-chloro-3-iodopyridin-2-amine (1.0 eq) in dry DCM.

Add Triethylamine (1.5 eq) followed by Acetyl Chloride (1.1 eq) dropwise at 0°C.

Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the amine is consumed.

Validation: Mass spec should show M+42 peak (Acetamide intermediate).

Thionation & Cyclization (One-Pot Variation):

Note: Direct cyclization using thioacetamide equivalents is efficient.

Charge a pressure vial with the N-(6-chloro-3-iodopyridin-2-yl)acetamide (1.0 eq).

Add CuI (0.05 eq), 1,10-Phenanthroline (0.1 eq), and Potassium Carbonate (2.0 eq).

Add Sulfur powder (1.5 eq) or Potassium Thioacetate.

Suspend in anhydrous DMF.

Heat to 110°C for 12–16 hours under Argon atmosphere.

Work-up & Purification:
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Cool to room temperature.[4] Filter through a Celite pad to remove copper salts.

Dilute filtrate with water and extract with Ethyl Acetate (3x).

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-20% EtOAc

in Hexanes.

Synthesis Logic & Pathway Visualization
The following diagram illustrates the reaction logic, highlighting the critical intramolecular

substitution that defines the ring fusion.
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Figure 1: Synthetic pathway transforming the aminopyridine precursor into the fused

thiazolo[4,5-b]pyridine core via copper-catalyzed cyclization.

Part 3: Applications in Drug Discovery[5]
The 5-chloro-2-methylthiazolo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal

chemistry, particularly for targeting ATP-binding sites in kinases.

Kinase Inhibition (c-Kit, VEGFR, EGFR)
The thiazolo[4,5-b]pyridine core mimics the purine ring of ATP. The nitrogen at position 4

(pyridine N) and the sulfur/nitrogen of the thiazole ring can form critical hydrogen bonds with

the hinge region of kinase enzymes.

SAR Strategy: The Chlorine at C-5 is the primary vector for modification. Displacing Cl with

aryl amines or boronic acids allows access to the hydrophobic back pocket of the kinase.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.mdpi.com/2218-0532/89/4/52
https://www.benchchem.com/product/b2901426/docs?utm_src=pdf-body-img#technical-whitepaper-5-chloro-2-methylthiazolo-4-5-b-pyridine
https://www.benchchem.com/product/b2901426/docs?utm_src=pdf-body#technical-whitepaper-5-chloro-2-methylthiazolo-4-5-b-pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2901426?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Case Study: Derivatives have shown potency against c-Kit mutants (e.g., D816V) resistant to

Imatinib.[5]

Antimicrobial & Antiviral Agents
Substituted thiazolopyridines exhibit broad-spectrum activity. The planar nature allows

intercalation into DNA/RNA or binding to bacterial DNA gyrase.

Mechanism: Inhibition of DNA replication via GyrB ATPase domain binding.

Analytical Characterization Data
To validate the synthesis, the following spectral data is expected:

Method
Expected Signal /

Characteristic
Interpretation

¹H NMR (400 MHz, CDCl₃) δ 2.85 (s, 3H, -CH₃) Methyl group on thiazole ring.

δ 7.35 (d, J=8.5 Hz, 1H) Pyridine proton (C-6/7).

δ 8.10 (d, J=8.5 Hz, 1H) Pyridine proton (C-6/7).

¹³C NMR
~20 ppm (CH₃), ~168 ppm

(C=N)

Characteristic thiazole C-2

signal.

LC-MS (ESI) [M+H]⁺ = 185.0 / 187.0
Distinct 3:1 Chlorine isotope

pattern.

Part 4: Safety & Handling (MSDS Summary)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.

Handling: Use only in a chemical fume hood. Avoid dust formation.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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